Persicoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

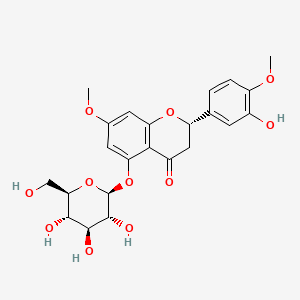

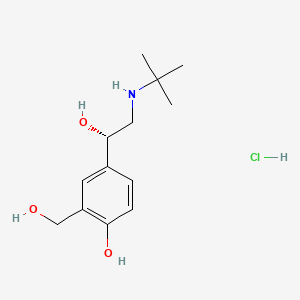

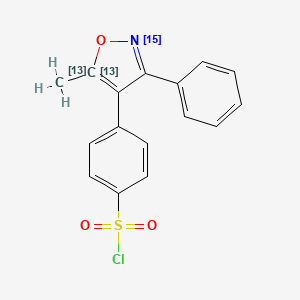

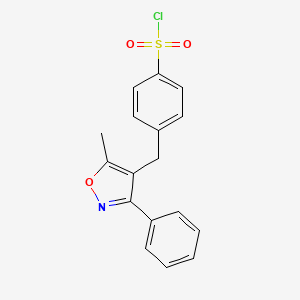

Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica. It is known for its radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl radicals . The structure of this compound is elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1→2)]-[beta-D-glucopyranosyl-(1→3)]-4-O-caffeoyl-beta-D-glucopyranoside .

Mechanism of Action

Target of Action

Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica . The primary target of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used to evaluate the free radical scavenging activities of various substances .

Mode of Action

This compound interacts with its target, the DPPH radical, through a radical scavenging activity . This means that this compound can donate an electron or a hydrogen atom to the DPPH radical, neutralizing it and preventing it from causing oxidative damage to cells .

Biochemical Pathways

antioxidant defense system of the body. By neutralizing DPPH radicals, this compound can potentially prevent oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Result of Action

The primary result of this compound’s action is the scavenging of DPPH radicals . This can lead to a reduction in oxidative stress within the body, potentially protecting cells from oxidative damage and contributing to the prevention of various diseases associated with oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Persicoside is typically isolated from the aerial parts of Veronica persica through a series of extraction and chromatographic techniques. The water fraction of the plant extract is subjected to polyamide column chromatography, eluting with water followed by increasing concentrations of methanol to yield various fractions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Veronica persica using similar chromatographic techniques. The process is optimized to maximize yield and purity, ensuring the compound’s stability and activity.

Chemical Reactions Analysis

Types of Reactions: Persicoside undergoes various chemical reactions, including:

Oxidation: this compound exhibits radical scavenging activity, indicating its potential to undergo oxidation reactions.

Substitution: The glycosidic bonds in this compound can be targeted for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include 2,2-diphenyl-1-picrylhydrazyl radicals for testing radical scavenging activity.

Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution.

Major Products:

Oxidation: The primary product is the oxidized form of this compound, which may exhibit altered radical scavenging activity.

Substitution: Substituted derivatives of this compound with modified glycosidic bonds.

Scientific Research Applications

Persicoside has several scientific research applications:

Antioxidant Properties: Its radical scavenging activity makes it a potential candidate for combating oxidative stress-related conditions.

Antifungal Activity: this compound has demonstrated significant antifungal activity against several fungal pathogens.

Scolicidal Effects: It has been evaluated for its efficacy in hydatid cyst operations due to its scolicidal effects.

Comparison with Similar Compounds

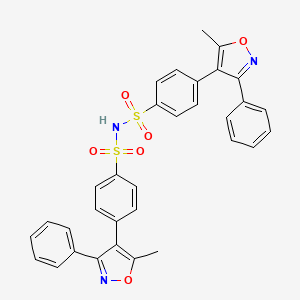

- Acteoside

- Isoacteoside

- Lavandulifolioside

Comparison: Persicoside is unique due to its specific glycosidic structure and its potent radical scavenging activity. While acteoside and isoacteoside also exhibit antioxidant properties, this compound’s structure provides distinct advantages in terms of stability and activity .

Properties

CAS No. |

28978-03-2 |

|---|---|

Molecular Formula |

C23H26O11 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3 |

InChI Key |

NKYUUWHIEOUGKB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Appearance |

Powder |

melting_point |

258 - 260 °C |

physical_description |

Solid |

Origin of Product |

United States |

Q1: What is the structure of Persicoside and what is its reported biological activity?

A1: this compound is a newly discovered phenylethanoid glycoside, first isolated from the aerial parts of Veronica persica. [] Its structure was elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1-->2)]-[beta-D-glucopyranosyl-(1-->3)]-4-O-caffeoyl-beta-D-glucopyranoside. Research suggests that this compound exhibits radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. [] This finding suggests potential antioxidant properties.

Q2: How does this compound compare to other compounds found in Veronica persica?

A2: Besides this compound, Veronica persica contains other phenylethanoid glycosides like Acteoside, Isoacteoside, and Lavandulifolioside. [] Interestingly, Acteoside also demonstrated radical scavenging activity against DPPH radicals. [] This suggests that Veronica persica harbors various compounds with potential antioxidant properties. Further research is needed to compare the potency and mechanisms of action between this compound and these related compounds.

Q3: Has this compound been identified in other plant species, and if so, what is its significance?

A3: Yes, this compound has been found in sesame seeds, specifically exhibiting higher accumulation in seeds with high antioxidant activity. [] This finding, along with the identification of 310 other up-regulated phenolic compounds, including Tricin, 5,7,4′,5′-tetrahydro-3′,6-dimethoxyflavone, 8-methoxyapigenin, and 6,7,8-tetrahydroxy-5-methoxyflavone, suggests a potential role for this compound in contributing to the overall antioxidant capacity of sesame seeds. [] This discovery highlights the importance of this compound not only in Veronica persica but also in other plant species where it may play a significant role in their bioactive properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)